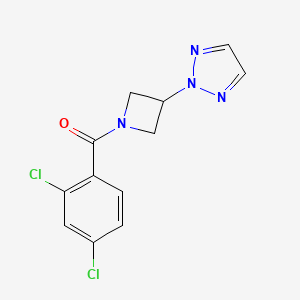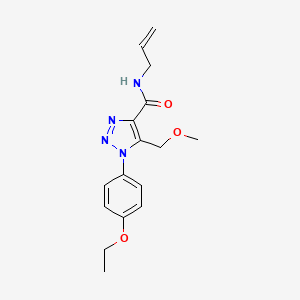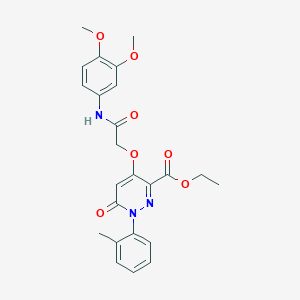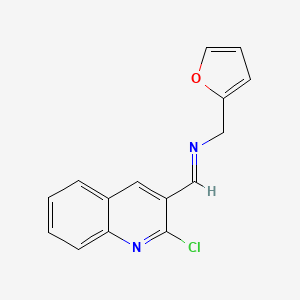
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Triazole is a five-membered heterocyclic compound that contains two nitrogen atoms and three carbon atoms . It’s known for its broad range of chemical and biological properties, and it’s used as a building block in the development of various drugs . Azetidine is a four-membered heterocyclic compound with one nitrogen atom and three carbon atoms. It’s used in the synthesis of various pharmaceuticals.
Synthesis Analysis
Azirine-triazole hybrids, which are similar to the compound you’re asking about, can be synthesized by reacting 1-(3-aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides .Molecular Structure Analysis
The molecular structure of 1,2,3-triazole involves two nitrogen atoms and three carbon atoms in a five-membered ring . The structure of azetidine involves one nitrogen atom and three carbon atoms in a four-membered ring.Chemical Reactions Analysis
The reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition, while the reaction leading to 1,4-disubstituted triazoles proceeds via a concerted azide cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 1,2,3-triazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Pharmacological Evaluation
The compound and related derivatives have been synthesized using microwave-assisted methods, showing efficiency in producing nitrogen and sulfur-containing heterocyclic compounds. These compounds, including azetidinones and thiazolidinones, have been evaluated for antibacterial and antifungal activities against various pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (K. Mistry & K. R. Desai, 2006).
Characterization and DFT Studies of Triazole Derivatives
Research has been conducted on synthesizing and characterizing new 1,2,4-triazole and triazolidin derivatives. The structural elucidation via crystallography and density functional theory (DFT) studies provided insights into the molecular properties and potential applications of these compounds in materials science and pharmacology (Hamza M. Abosadiya et al., 2018).
Catalytic Applications in Organic Synthesis
The use of triazolylmethanol-Cu(I) structures, closely related to the compound , as catalysts for the Huisgen 1,3-dipolar cycloaddition demonstrates the potential of these derivatives in facilitating organic synthesis reactions, including cycloadditions under mild conditions, highlighting their importance in synthetic organic chemistry (Salih Ozcubukcu et al., 2009).
Antioxidant Properties
Studies on diphenylmethane derivatives, including those with bromophenols, have revealed significant antioxidant properties. These compounds have been evaluated against various oxidative stress markers, showing their potential in developing new antioxidant agents (H. T. Balaydın et al., 2010).
Antimicrobial and Anticancer Activities
Novel pyrazole derivatives containing triazole moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds have shown promising results, outperforming standard drugs in certain cases, indicating their potential as therapeutic agents (H. Hafez et al., 2016).
Wirkmechanismus
The mechanism of action of triazole and azetidine derivatives can vary widely depending on the specific compound and its biological target. Some triazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c13-8-1-2-10(11(14)5-8)12(19)17-6-9(7-17)18-15-3-4-16-18/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFAKBUFZWJLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2699663.png)
![2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine](/img/structure/B2699665.png)

![2-chloro-N-[(methylcarbamoylamino)-sulfanylidenemethyl]benzamide](/img/structure/B2699667.png)
![N-[4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2699668.png)
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2699669.png)
![4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B2699670.png)

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2699673.png)